molecular formula C11H17NO4 B3027977 Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate CAS No. 1445951-42-7

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate

Cat. No.: B3027977
CAS No.: 1445951-42-7
M. Wt: 227.26
InChI Key: CNLZKKAZWWSKFS-LDYMZIIASA-N
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Description

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the pyrano[3,2-c]pyridine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate typically involves multiple steps, starting with the construction of the pyrano[3,2-c]pyridine core. One common approach is the cyclization of a suitable precursor, such as a dihydro-2H-pyrano[3,2-c]pyridine derivative, under acidic conditions. The reaction may require the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrano[3,2-c]pyridine derivatives.

Scientific Research Applications

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It may serve as a precursor for the development of novel drugs targeting various diseases.

  • Industry: Its unique chemical properties make it suitable for use in material science and industrial applications.

Mechanism of Action

The mechanism by which Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate can be compared to other similar compounds, such as:

  • Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate: This compound differs in the stereochemistry at the ethyl group.

  • 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate: Lacks the ethyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its biological activity and chemical behavior.

Properties

IUPAC Name

ethyl (4aR,8aR)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-15-10(14)11-4-3-5-16-8(11)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLZKKAZWWSKFS-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCOC1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCO[C@@H]1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118448
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-42-7
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 2
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 3
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 4
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 5
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 6
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate

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